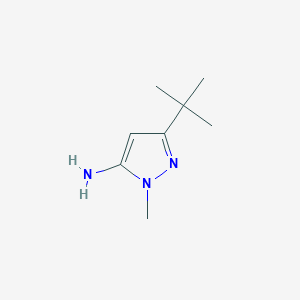
3-terc-butil-1-metil-1H-pirazol-5-amina
Descripción general
Descripción
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic amine compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Aplicaciones Científicas De Investigación
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, dipole interactions, and van der waals forces .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of physiological and pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine involves a one-pot two-step synthesis. This method includes a solvent-free condensation/reduction reaction sequence starting from 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The one-pot reductive amination proceeds by forming the N-(5-pyrazolyl)imine intermediate in situ, which is then reduced to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, scalable reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the formation of an imine intermediate, which is then reduced to form the amine.
Condensation Reactions: These reactions involve the combination of the compound with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Reductive Amination: Common reagents include aldehydes or ketones and reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Condensation Reactions: These reactions typically use aldehydes or ketones as reactants, with acid or base catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-tert-butylpyrazole: This compound has a similar structure but lacks the methyl group at the 1-position.
5-Amino-3-tert-butyl-1H-pyrazole: Another similar compound with slight structural differences.
Uniqueness
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-tert-butyl-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCDSAMVQLKDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370658 | |
| Record name | 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118430-73-2 | |
| Record name | 3-(1,1-Dimethylethyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118430-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing derivatives of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine?
A1: Two common synthetic routes are highlighted in the provided research:
- One-pot two-step condensation/reduction: This method, described in the first article [], involves reacting 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine with an aldehyde (e.g., p-methoxybenzaldehyde) under solvent-free conditions. This leads to the formation of an imine intermediate (N-(5-pyrazolyl)imine) which is subsequently reduced to yield the desired substituted 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine derivative.
- Ambient-temperature condensation: The second article [] showcases a simpler approach where 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine is reacted with an aldehyde (e.g., 2-pyridinecarboxaldehyde) in methanol at room temperature, using magnesium sulfate as a drying agent. This direct condensation efficiently produces the desired imine derivative.
Q2: How is the structure of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine confirmed?
A2: The first research article [] details the structural characterization of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine using a combination of techniques:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)











![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)

